![molecular formula C13H15FN2O2 B4846950 N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Overview
Description
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which are known to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a decrease in the excitability of neurons, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It has also been shown to increase the levels of glutamate, which is an excitatory neurotransmitter. This may be due to a compensatory mechanism to counteract the increased inhibition caused by N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. One area of research is to investigate its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its efficacy in the treatment of various neurological and psychiatric disorders. Another area of research is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of GABA aminotransferase. Finally, research could be conducted to investigate the potential side effects of N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide and to develop strategies to minimize them.
Scientific Research Applications
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. It has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-10-3-1-9(2-4-10)7-8-15-12(17)13(18)16-11-5-6-11/h1-4,11H,5-8H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCADOQEJYZTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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